molecular formula C19H20F2N2O3S B2605737 2,4-difluoro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide CAS No. 946380-63-8

2,4-difluoro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide

Cat. No.: B2605737
CAS No.: 946380-63-8
M. Wt: 394.44
InChI Key: SMBOIRKYPPWPAV-UHFFFAOYSA-N
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Description

This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is functionalized with difluoro, sulfonamide, and methylpropanoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-difluoro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an aniline derivative with a β-ketoester.

    Introduction of the Difluoro Group: The difluoro groups can be introduced via electrophilic aromatic substitution using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI).

    Sulfonamide Formation: The sulfonamide group can be introduced by reacting the quinoline derivative with a sulfonyl chloride in the presence of a base like triethylamine.

    Methylpropanoyl Group Addition: The final step involves the acylation of the quinoline derivative with 2-methylpropanoyl chloride under Friedel-Crafts acylation conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2,4-difluoro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoro positions, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Oxidized quinoline derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with new functional groups replacing the difluoro groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes involving quinoline derivatives.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical properties.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2,4-difluoro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can act as a competitive inhibitor of enzymes that utilize sulfonamide substrates, while the quinoline core can interact with DNA or proteins, affecting their function. The difluoro groups can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    2,4-difluoro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide: This compound is unique due to the presence of both difluoro and sulfonamide groups, which are not commonly found together in similar compounds.

    Quinoline derivatives: Compounds like chloroquine and quinine, which also contain a quinoline core but lack the difluoro and sulfonamide groups.

    Sulfonamide derivatives: Compounds like sulfanilamide, which contain the sulfonamide group but lack the quinoline core and difluoro groups.

Uniqueness

The combination of the quinoline core with difluoro and sulfonamide groups makes this compound unique. This combination imparts distinct chemical properties, such as enhanced binding affinity and specificity for molecular targets, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

2,4-difluoro-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F2N2O3S/c1-12(2)19(24)23-9-3-4-13-10-15(6-7-17(13)23)22-27(25,26)18-8-5-14(20)11-16(18)21/h5-8,10-12,22H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMBOIRKYPPWPAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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